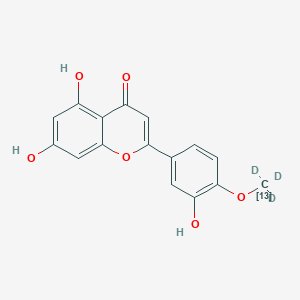![molecular formula C38H42O11 B13442970 [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[132114,602,1106,10013,17]nonadecan-3-yl] benzoate is a complex organic compound with a unique hexacyclic structure It is characterized by multiple stereocenters and functional groups, including acetyloxy, benzoyloxy, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each step.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include purification steps such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyloxy and benzoyloxy groups can be reduced to their corresponding alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the acetyloxy groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its multiple functional groups allow for diverse binding interactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure and functional groups may enable it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate involves its interaction with specific molecular targets. The acetyloxy and benzoyloxy groups may facilitate binding to enzymes or receptors, while the hydroxy groups could participate in hydrogen bonding. The compound’s hexacyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] acetate
- [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] propionate
Uniqueness
The uniqueness of [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate lies in its specific combination of functional groups and stereochemistry. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C38H42O11 |
|---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)37-28-21(4)36(42)25-18-20(3)27(43-22(5)39)38(25)33(45-32(41)24-16-12-9-13-17-24)34(6,48-38)29(44-31(40)23-14-10-8-11-15-23)26(36)30(37)47-35(7,46-28)49-37/h8-17,20-21,25-30,33,42H,1,18H2,2-7H3/t20-,21+,25-,26-,27-,28-,29-,30+,33+,34+,35+,36-,37-,38+/m0/s1 |
InChI Key |
UJPINYTVMSLKRV-MEQHYWJYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@H]4[C@]5([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C8=CC=CC=C8)O[C@@](O4)(O5)C)C(=C)C)C)O |
Canonical SMILES |
CC1CC2C3(C(C4C5(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C8=CC=CC=C8)OC(O4)(O5)C)C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

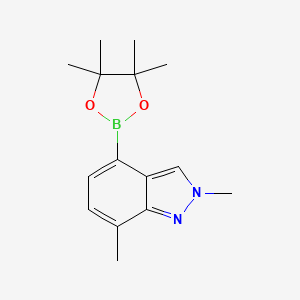

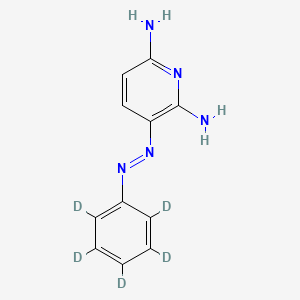
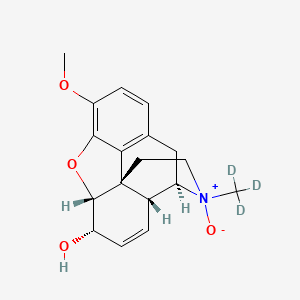
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
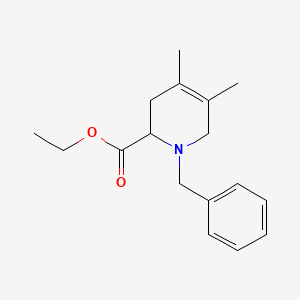
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
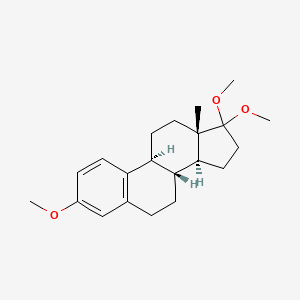
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
